2-Allylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-prop-2-enylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-2-5-8-6-3-4-7-9-8/h2-4,6-7H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPRUDRQZVPYCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50180321 | |
| Record name | Pyridine, ethenylmethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50180321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2835-33-8, 25638-00-0 | |
| Record name | 2-(2-Propen-1-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2835-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Allylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002835338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinylpicoline (mixed isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025638000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, ethenylmethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50180321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ALLYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S44FD90056 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 2 Allylpyridine and Its Structural Analogues
Grignard Reaction-Based Synthesis of 2-Allylpyridine
The Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds. Its application in the synthesis of this compound and its analogues involves the reaction of a pyridylmagnesium halide with an allyl halide, providing a direct route to these compounds.
Synthesis from 2-Bromopyridine (B144113) and Allyl Magnesium Bromide
The synthesis of this compound can be effectively achieved through the reaction of 2-pyridylmagnesium bromide with allyl bromide. researchgate.netresearchgate.net This method involves the initial formation of the Grignard reagent from 2-bromopyridine and magnesium metal. researchgate.net To facilitate this, an auxiliary reagent like ethyl bromide is often used. researchgate.netresearchgate.net The resulting 2-pyridylmagnesium bromide, a potent nucleophile, is then reacted with allyl bromide to yield this compound. researchgate.netresearchgate.net This classic cross-coupling reaction is a reliable method for introducing the allyl group at the 2-position of the pyridine (B92270) ring. ontosight.ai
Table 1: Grignard Synthesis of this compound
| Starting Material | Reagents | Product | Reference(s) |
| 2-Bromopyridine | 1. Mg, Ethyl bromide 2. Allyl bromide | This compound | researchgate.net, researchgate.net |
Preparation of 2,6-Diallylpyridine from 2,6-Dibromopyridine (B144722)
Extending the Grignard methodology allows for the synthesis of disubstituted pyridines. Specifically, 2,6-Diallylpyridine is prepared from 2,6-dibromopyridine. researchgate.netresearchgate.net In this process, a dimagnesium compound, pyridenyl-2,6-bis-magnesium bromide, is formed by reacting 2,6-dibromopyridine with magnesium. researchgate.netresearchgate.net Subsequent reaction of this bis-Grignard reagent with two equivalents of allyl bromide furnishes the desired 2,6-Diallylpyridine. researchgate.netresearchgate.net This symmetrical substitution highlights the versatility of the Grignard approach for creating more complex pyridine derivatives.
Table 2: Grignard Synthesis of 2,6-Diallylpyridine
| Starting Material | Reagents | Product | Reference(s) |
| 2,6-Dibromopyridine | 1. Mg 2. Allyl bromide | 2,6-Diallylpyridine | researchgate.net, researchgate.net |
Mechanistic Considerations in Pyridylmagnesium Bromide Reactivity
The reaction involving pyridylmagnesium bromides follows the general mechanism of Grignard reactions but with specific considerations due to the nature of the pyridine ring. The formation of the Grignard reagent itself is believed to involve radical intermediates at the magnesium surface. researchgate.netalfredstate.edu
The pyridylmagnesium halide, such as 3-pyridylmagnesium bromide, is an organomagnesium compound that behaves as a strong nucleophile due to the polarized carbon-magnesium bond. cymitquimica.com This reagent is sensitive to air and moisture and must be handled under inert conditions. cymitquimica.com The reaction with an electrophile, like an allyl halide, proceeds via a nucleophilic attack. cymitquimica.com However, for some sterically hindered substrates, a single electron transfer (SET) mechanism may operate. organic-chemistry.org Studies on the reaction between magnesium and bromopyridines have confirmed that the resulting compounds react as expected for pyridyl-magnesium bromides. researchgate.net The mechanism of this preparation method is a subject of detailed study, focusing on the interactions at the metal surface and the stability of the organometallic intermediate. researchgate.netalfredstate.edu
Direct Alkylation Approaches to this compound
Direct alkylation of pyridine offers an alternative pathway to this compound that avoids the pre-functionalization required for Grignard reagent formation. One such method involves the direct reaction of pyridine with allyl chloride under specific conditions to yield this compound. ontosight.ai While direct alkylation of amines can sometimes be difficult to control, various strategies have been developed for pyridine systems. masterorganicchemistry.com These methods often involve activation of the pyridine ring or the use of specific catalysts to control the position of substitution. organic-chemistry.org
Photochemical Functionalization Strategies for Pyridine Systems
Recent advances in photochemistry have opened new avenues for the functionalization of pyridines, including allylation, through radical-mediated pathways. These methods offer unique reactivity and selectivity compared to traditional approaches.
Pyridinyl Radical-Mediated Allylation
A novel photochemical method has been developed for the functionalization of pyridines with radicals derived from allylic C–H bonds. nih.govacs.orgresearchgate.net This strategy harnesses the reactivity of pyridinyl radicals, which are generated through the single-electron reduction of pyridinium (B92312) ions. nih.gov
The process is catalyzed by a dithiophosphoric acid, which serves multiple roles: it acts as a Brønsted acid to protonate the pyridine, a single electron transfer (SET) reductant upon photoexcitation to reduce the pyridinium ion, and a hydrogen atom abstractor to activate an allylic C–H bond. nih.govresearchgate.net The resulting neutral pyridinyl radical and the allylic radical then couple with high regioselectivity, typically favoring the C4 position of the pyridine ring. nih.govacs.org This C4 selectivity is a departure from classical Minisci-type reactions, which often yield mixtures of C2 and C4 products. nih.govresearchgate.net Experimental evidence, including low-temperature EPR analysis, has confirmed the formation of the key pyridinyl radical intermediate. nih.govacs.org
Table 3: Research Findings on Photochemical Allylation of Pyridine
| Pyridine Substrate | Allylic Substrate | Catalyst | Conditions | Product | Yield | Regioselectivity (C4:C2) | Reference(s) |
| Pyridine | Cyclohexene | Dithiophosphoric Acid A1 | 365 nm LED, 35 °C, 16 h | 4-cyclohexenyl-pyridine | 67% | 6:1 | researchgate.net |
| 2-Methylpyridine | Cyclohexene | Dithiophosphoric Acid A2 | 365 nm LED, 35 °C, 16 h | 4-cyclohexenyl-2-methylpyridine | 75% | >20:1 (C4 only) | acs.org |
| 2-Chloropyridine | Cyclohexene | Dithiophosphoric Acid A2 | 365 nm LED, 35 °C, 16 h | 4-cyclohexenyl-2-chloropyridine | 72% | >20:1 (C4 only) | acs.org |
| 3-Chloropyridine | Cyclohexene | Dithiophosphoric Acid A2 | 365 nm LED, 35 °C, 16 h | 4-cyclohexenyl-3-chloropyridine | 70% | 10:1 | acs.org |
Visible-Light-Mediated Catalysis in Pyridine Functionalization
Visible-light photoredox catalysis has surfaced as a powerful and sustainable strategy for chemical transformations. sigmaaldrich.comrsc.org This approach harnesses the energy of visible light to initiate single-electron transfer (SET) processes, generating reactive intermediates under mild conditions. sigmaaldrich.com In the context of pyridine functionalization, this has enabled novel pathways for the formation of carbon-carbon bonds.
A notable development is the photochemical organocatalytic functionalization of pyridines with radicals derived from allylic C-H bonds. unibo.itnih.gov This method forges a new C(sp²)–C(sp³) bond by coupling pyridinyl radicals with allylic radicals. unibo.itnih.gov The process is initiated by the single-electron reduction of a pyridinium ion, forming a pyridinyl radical. researchgate.net A dithiophosphoric acid can serve a triple role as a Brønsted acid for pyridine protonation, a SET reductant for the pyridinium ion, and a hydrogen atom abstractor to activate allylic C(sp³)-H bonds. researchgate.net The resulting pyridinyl and allylic radicals then couple with high regioselectivity. researchgate.net
This strategy offers a distinct positional selectivity compared to traditional Minisci-type reactions. unibo.itnih.gov For instance, the reaction of pyridine with an allylic substrate under 365 nm UV irradiation in the presence of an organocatalyst can yield the C4-allylated product with significant selectivity. unibo.it The use of an iridium-based photocatalyst under blue-light irradiation has been shown to improve the yield of the allylated pyridine. unibo.it Control experiments have confirmed that both light and a catalyst are essential for this transformation. unibo.it
Advanced Synthetic Pathways for this compound Derivatives
Beyond photocatalysis, several other advanced methods have been developed for the synthesis of this compound and its derivatives, including electrochemical techniques and various transition metal-catalyzed cross-coupling reactions.
Electrochemical Methods for Asymmetric Allylic Pyridinylation
Electrochemistry offers a unique approach to generating reactive species for asymmetric synthesis. The first palladium-catalyzed asymmetric allylic pyridinylation reaction was achieved using 4-cyanopyridine (B195900) as the pyridine source under electrochemical conditions. springernature.comresearchgate.net In this system, the palladium complex functions as both a transition-metal catalyst and an electron-transfer catalyst, shuttling electrons from the cathode to the 4-cyanopyridine. springernature.com This generates a 4-cyanopyridinyl radical, which can then be captured by the chiral palladium catalyst to undergo an enantioselective pyridinylation reaction. researchgate.netnih.gov
Optimization of reaction parameters, including the solvent, temperature, supporting electrolyte, electrode material, and chiral ligand, is crucial for achieving high enantioselectivity. springernature.com For example, using a C2-symmetric diphosphine chiral ligand, such as DTBM-SEGPHOS, with PdCl₂ in a mixture of methanol (B129727) and acetonitrile (B52724) at 35°C with zinc and graphite (B72142) felt electrodes, has resulted in enantiomeric excesses (ee) as high as 94%. springernature.com This method provides a novel route to chiral allyl pyridine compounds, which are valuable building blocks in medicinal chemistry. springernature.comresearchgate.net
Table 1: Electrochemical Asymmetric Allylic 4-Pyridinylation
| Entry | Ligand | Solvent | Temperature (°C) | ee (%) | Yield (%) |
|---|---|---|---|---|---|
| 1 | L2 | MeCN/MeOH (5:1) | 35 | 94 | 85 |
| 2 | L2 | THF/MeOH (5:1) | 25 | 88 | 78 |
| 3 | L2 | MeCN/MeOH (5:1) | 45 | 92 | 80 |
Data derived from studies on electrochemical asymmetric allylic 4-pyridinylation of 4-cyanopyridine with an allylic substrate. researchgate.netresearchgate.net
Transition Metal-Catalyzed Cross-Coupling Reactions for Pyridine Derivatives
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis of functionalized pyridines. orgsyn.orgorgsyn.org
The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting organoboron compounds with organic halides, typically catalyzed by palladium. tcichemicals.comlibretexts.org This reaction has been successfully applied to the synthesis of 2-arylpyridines. nih.gov For example, pyridine-2-sulfonyl fluoride (B91410) (PyFluor) can be coupled with various hetero(aryl) boronic acids and their pinacol (B44631) esters using a Pd(dppf)Cl₂ catalyst to produce 2-arylpyridines in modest to good yields. nih.govclaremont.edu The reaction conditions are generally mild, often proceeding at temperatures between 65 and 100 °C, and are tolerant of water and oxygen. nih.govclaremont.edu
The Negishi cross-coupling reaction, which involves the reaction of an organozinc compound with an organic halide catalyzed by nickel or palladium, is another powerful method for creating C-C bonds. wikipedia.orgorganic-chemistry.org This reaction is known for its high yields, mild reaction conditions, and excellent functional group tolerance, making it suitable for synthesizing complex molecules containing a pyridine ring. orgsyn.orgorgsyn.orgnih.gov Pyridylzinc halides can be prepared either by transmetalation from pyridyllithium or by direct reaction of a pyridyl halide with activated zinc. orgsyn.orgorgsyn.org These organozinc reagents can then be coupled with a variety of aryl and heteroaryl halides. nih.govchemrxiv.org For instance, 2-pyridylzinc bromide has been shown to couple efficiently with functionalized aryl halides. researchgate.net The choice of catalyst, such as Pd(PPh₃)₄, allows for the coupling of structurally simple 2-pyridylzinc reagents with a wide array of electrophiles. researchgate.net
Suzuki-Miyaura Cross-Coupling in Pyridine Functionalization
One-Pot and Multi-Component Approaches to Pyridine Heterocycles
One-pot and multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex heterocyclic structures like pyridines from simple starting materials in a single synthetic operation. acsgcipr.orgresearchgate.nettaylorfrancis.com These reactions often involve a cascade of bond-forming events, such as Michael additions and aldol-type reactions, to construct the pyridine ring. acsgcipr.org
Several classic named reactions, including the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz pyridine syntheses, fall under this category. acsgcipr.org Modern variations of these reactions continue to be developed. For example, a one-pot synthesis of 3,5-diaryl pyridines has been described involving the annulation of aromatic terminal alkynes with benzamides serving as the nitrogen source, promoted by cesium carbonate. mdpi.com Another example is the efficient one-pot synthesis of 2,4,6-triaryl pyridines through the condensation of substituted acetophenones, an aromatic aldehyde, and ammonium (B1175870) acetate (B1210297) in the presence of a base. derpharmachemica.com MCRs are particularly valuable in medicinal chemistry for generating libraries of structurally diverse pyridine derivatives for biological screening. researchgate.netrsc.org
Investigations into Novel and Efficient Synthetic Routes
The synthesis of this compound and its derivatives is an area of active research, driven by the utility of these compounds as building blocks and ligands in chemistry. chim.itacs.org Investigations have moved beyond classical methods toward more efficient, selective, and sustainable catalytic strategies. These modern approaches often focus on direct C-H functionalization or advanced cross-coupling reactions, offering significant advantages over traditional multi-step sequences. sci-hub.seorganic-chemistry.org
Photochemical Organocatalytic Allylation
A novel and direct approach to the synthesis of allylated pyridines involves a photochemical organocatalytic method. nih.gov This strategy harnesses the reactivity of pyridinyl radicals, which are generated through the single-electron reduction of pyridinium ions under acidic conditions. nih.gov These pyridinyl radicals can effectively couple with allylic radicals derived from the C(sp³)–H bonds of an allylic partner. nih.gov This method is notable for its ability to functionalize the pyridine ring directly, offering a distinct positional selectivity that differs from classical Minisci-type reactions. nih.gov
The reaction is typically performed using a dithiophosphoric acid catalyst and is promoted by light. nih.gov An optimization of this process identified that using a naphthyl-substituted dithiophosphoric acid catalyst (A2) could deliver the C4-allylated pyridine in a 67% yield. nih.gov The scope of the reaction has been explored with various substituted pyridines, demonstrating its utility for creating a range of structural analogues. nih.gov
Table 1: Scope of Photochemical Allylation of Pyridine Derivatives nih.gov
| Entry | Pyridine Substrate (1) | Allylic Substrate (2) | Product (3) | Yield (%) |
| 1 | Pyridine | 3,3-Dimethyl-1-butene | 4-Allylpyridine derivative | 67 |
| 2 | 4-Picoline | 3,3-Dimethyl-1-butene | 2-Allyl-4-methylpyridine | 61 |
| 3 | 4-Phenylpyridine | 3,3-Dimethyl-1-butene | 2-Allyl-4-phenylpyridine | 82 |
| 4 | 4-(Trifluoromethyl)pyridine | 3,3-Dimethyl-1-butene | 2-Allyl-4-(trifluoromethyl)pyridine | 60 |
| 5 | 3,5-Lutidine | 3,3-Dimethyl-1-butene | 2-Allyl-3,5-dimethylpyridine | 41 |
Grignard Reagent-Based Synthesis
A more traditional and established method for preparing this compound involves the use of a Grignard reagent. researchgate.netresearchgate.net This synthetic route starts with a halogenated pyridine, typically 2-bromopyridine. researchgate.net The 2-bromopyridine is reacted with magnesium to form the corresponding Grignard reagent, 2-pyridylmagnesium bromide. researchgate.netresearchgate.net This organometallic intermediate is then reacted with an allyl halide, such as allyl bromide, to yield this compound. researchgate.net This method can also be extended to synthesize disubstituted analogues; for instance, 2,6-diallylpyridine can be prepared from 2,6-dibromopyridine through the formation of a di-Grignard reagent. researchgate.netresearchgate.net
Catalytic Cross-Coupling Reactions
Modern synthetic efforts frequently employ transition-metal-catalyzed cross-coupling reactions to form C-C bonds with high efficiency. For the synthesis of this compound analogues, protocols such as the Suzuki-Miyaura and Negishi couplings are highly relevant. chim.itorganic-chemistry.org
In a representative Negishi coupling, a 2-heterocyclic organozinc reagent is coupled with an aryl or alkyl halide. organic-chemistry.org The use of a palladium catalyst system, such as Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand like X-Phos, enables these reactions to proceed under mild conditions and achieve high yields of the 2-substituted pyridine product. organic-chemistry.org
A rhodium-catalyzed asymmetric Suzuki-Miyaura coupling has also been developed for the synthesis of chiral pyridine derivatives. chim.it This methodology allows for the coupling of pyridylboronic acids with allylic halides, providing another route to allylated pyridine structures. chim.it
Tandem Catalysis for Asymmetric Allylation
For the synthesis of structurally complex and chiral analogues, tandem catalytic systems have been developed. One such innovative protocol achieves the C3-allylation of pyridines through a combination of borane (B79455) and iridium catalysis. acs.org The process unfolds in three sequential steps:
Hydroboration: Borane-catalyzed hydroboration of the pyridine ring generates a nucleophilic dihydropyridine (B1217469) intermediate. acs.org
Allylation: This intermediate undergoes an enantioselective allylation reaction catalyzed by an iridium complex. acs.org
Aromatization: Finally, the ring is rearomatized via oxidation, using air as the oxidant, to yield the C3-allylated pyridine product. acs.org
This protocol is distinguished by its ability to produce C3-allylated pyridines with excellent enantioselectivity (up to >99% ee) and is particularly valuable for the late-stage functionalization of complex molecules containing a pyridine moiety. acs.org
Table 2: Comparison of Synthetic Routes to Allylpyridines
| Synthetic Method | Starting Materials | Key Reagents / Catalysts | Key Features |
| Photochemical Organocatalysis nih.gov | Pyridine derivative, Allylic C-H source | Dithiophosphoric acid catalyst, Light | Direct C-H functionalization; Novel reactivity via pyridinyl radicals. |
| Grignard Reaction researchgate.netresearchgate.net | 2-Halopyridine, Allyl halide | Magnesium (Mg) | Classical, well-established method; Relies on pre-functionalized pyridines. |
| Negishi Cross-Coupling organic-chemistry.org | 2-Pyridylzinc reagent, Allyl halide | Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., X-Phos) | High efficiency and functional group tolerance under mild conditions. |
| Tandem Borane/Iridium Catalysis acs.org | Pyridine, Allyl source | Borane catalyst, Iridium catalyst, Oxidant (Air) | Produces chiral C3-allyl analogues; High enantioselectivity. |
Reactivity and Mechanistic Investigations of 2 Allylpyridine
Reactivity Profile of the Pyridine (B92270) Ring and Allylic Moiety
The pyridine ring in 2-allylpyridine is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. sci-hub.se This makes the ring susceptible to nucleophilic attack, particularly at the C2 and C4 positions. sci-hub.se The nitrogen atom also imparts basicity, allowing for protonation to form pyridinium (B92312) salts. nih.govnih.govacs.org Such activation increases the electrophilicity of the pyridine ring. sci-hub.se
The allylic moiety, a 2-propen-1-yl group, possesses a reactive C=C double bond and allylic C-H bonds. The double bond can participate in various addition reactions. The allylic C(sp³)–H bonds are susceptible to abstraction, leading to the formation of a resonance-stabilized allylic radical. nih.govnih.govacs.org This reactivity is harnessed in various C-H functionalization reactions. nih.govnih.govacs.org
The interplay between the pyridine ring and the allylic group can lead to complex reactivity, including isomerization of the double bond within the alkenyl side chain when coordinated to transition metals. researchgate.net
Radical-Mediated Transformations Involving this compound
Recent advancements in photochemistry have enabled novel radical-mediated transformations involving pyridine derivatives. These methods often provide regioselectivity that is distinct from classical approaches like the Minisci reaction. nih.govnih.govacs.org
Pyridinyl radicals can be generated from pyridinium ions through a single-electron transfer (SET) reduction process. nih.govacs.org In a photochemical approach, a dithiophosphoric acid catalyst can act as a Brønsted acid to protonate the pyridine, and subsequently, as a SET reductant upon photoexcitation to reduce the resulting pyridinium ion to a pyridinyl radical. nih.govnih.govacs.org This neutral radical intermediate, while previously utilized in dimerization reactions and as a one-electron shuttle, has been shown to be a valuable species in synthetic chemistry for forming new carbon-carbon bonds. nih.gov
The generated pyridinyl radicals can effectively couple with allylic radicals. nih.govnih.govacs.org The allylic radicals are typically formed via hydrogen atom abstraction from the allylic C(sp³)–H bonds of a suitable substrate, a process that can also be mediated by the same dithiophosphoric acid catalyst. nih.govnih.gov The subsequent radical-radical cross-coupling exhibits high regioselectivity, favoring the formation of a C(sp²)–C(sp³) bond at the C4 position of the pyridine ring. nih.govnih.govacs.orgresearchgate.net This C4-selectivity is a significant advantage over traditional Minisci reactions, which often yield mixtures of C2 and C4-substituted products. nih.govrecercat.cat
This photochemical method allows for the direct C-H functionalization of both the pyridine and the allylic substrate, representing an efficient strategy for constructing complex molecules. nih.govnih.gov The scope of this reaction has been demonstrated with various substituted pyridines and allylic compounds. recercat.cat
Table 1: Regioselectivity in the Photochemical Allylation of Pyridines
| Pyridine Substrate | Allylic Substrate | Product(s) | Regioselectivity (C4:C2) | Reference |
| Pyridine | Toluene | C4-Benzylated Pyridine | >20:1 | recercat.cat |
| 2-Methylpyridine | Toluene | 4-Benzyl-2-methylpyridine | Exclusive C4 | acs.org |
| 3-Fluoropyridine | Toluene | 4-Benzyl-3-fluoropyridine | High | recercat.cat |
Generation and Reactivity of Pyridinyl Radicals
Nucleophilic Reactivity of Pyridinium Ions in Photochemical Contexts
The photochemical irradiation of pyridinium salts, including those derived from this compound, can induce unique cyclization and isomerization reactions, leading to the formation of complex polycyclic structures. scripps.edu
Upon photochemical irradiation, N-allylpyridinium salts can undergo intramolecular cyclization. scripps.edu This process, often followed by nucleophilic attack by the solvent (e.g., methanol), can lead to the formation of highly functionalized tetrahydropyridine (B1245486) derivatives. scripps.edunih.gov For instance, the irradiation of N-allylpyridinium perchlorate (B79767) in methanol (B129727) yields bicyclic products. scripps.edu This reactivity opens pathways to complex nitrogen-containing heterocycles that are relevant in medicinal chemistry. auctoresonline.org The formation of various tetrahydropyridine isomers, such as 1,2,3,4-tetrahydropyridine and 1,2,3,6-tetrahydropyridine, can be achieved through different synthetic strategies, including palladium-catalyzed cyclizations. auctoresonline.orgorganic-chemistry.org
The photochemistry of aromatic compounds, including pyridine derivatives, is known to involve high-energy valence isomers, such as Dewar isomers (bicyclo[2.2.0] structures). unibas.itnih.gov Upon photoirradiation, pyridines can isomerize to their corresponding Dewar forms. researchgate.net These strained bicyclic intermediates are highly reactive and can undergo further transformations. nih.gov
In the context of pyridinium salt photochemistry, it has been proposed that the initial photochemical excitation can lead to a Dewar-type cation. researchgate.net This intermediate can then react with nucleophiles or rearrange. For example, DFT calculations suggest that an excited pyridinium salt can convert to a Dewar isomer, which then reacts with a nucleophile like hydroxide (B78521) to form a bicyclic alcohol product. researchgate.net The formation and subsequent reactions of these Dewar isomers provide a mechanistic basis for the observed complex rearrangements and additions in the photochemistry of pyridinium salts, offering a powerful tool for the synthesis of intricate molecular architectures. scripps.eduresearchgate.net The strain within Dewar isomers can be harnessed, for instance, in ring-opening metathesis polymerization to create novel polymers. nih.gov
Formation of Tetrahydropyridine Derivatives
Oxidative Transformations of this compound Scaffolds
The allyl group attached to the pyridine ring in this compound serves as a versatile handle for various oxidative transformations, allowing for the introduction of new functional groups. Research in this area has explored the conversion of the alkene functionality into ketones and alcohols.
In a study focused on a related compound, O-allyl pyridine sulfone, the alkene moiety was subjected to Wacker-type oxidation conditions. nih.gov This reaction successfully produced the corresponding ketone, demonstrating a method to transform the allyl group into a carbonyl group. nih.gov Furthermore, a hydroboration-oxidation sequence applied to the same substrate yielded a mixture of primary and secondary alcohol products. nih.gov This two-step process provides a route to hydroxylated derivatives, which can be further elaborated. nih.gov
Another relevant oxidative process is the degradation of allyl side chains using ozone. researchgate.net For instance, the oxidative degradation of dihydronicotyrine hydrochloride with ozone has been shown to yield nicotinic acid hydrochloride. researchgate.net This type of oxidative cleavage suggests that the allyl group of this compound could potentially be cleaved to form pyridine-2-carboxylic acid derivatives under similar ozonolysis conditions.
The table below summarizes key oxidative transformations performed on a this compound scaffold derivative.
Table 1: Oxidative Transformations of an O-Allyl Pyridine Sulfone Derivative
| Starting Material | Reagents/Conditions | Product(s) | Yield | Citation |
|---|---|---|---|---|
| O-allyl pyridine sulfone | Wacker-type oxidation | Ketone (7) | 44% | nih.gov |
Exploration of Other Chemical Reactions and Transformations
Beyond oxidation, the this compound structure engages in a range of other chemical transformations, leveraging the reactivity of the pyridine nitrogen, the allyl group, and the C-H bonds of the alkyl portion.
C(sp³)–H Allylic Alkylation A notable transformation is the direct C(sp³)–H allylic alkylation of 2-alkylpyridines with Morita–Baylis–Hillman (MBH) carbonates. beilstein-journals.org This reaction proceeds without the need for a base or a transition metal catalyst. beilstein-journals.org The proposed mechanism involves a tandem sequence beginning with an Sₙ2' type nucleophilic substitution, where the pyridine nitrogen attacks the MBH carbonate. beilstein-journals.org This is followed by an aza-Cope rearrangement to yield the allylated 2-alkylpyridine derivative. beilstein-journals.org This method provides a direct way to functionalize the alkyl group adjacent to the pyridine ring. beilstein-journals.org
Photochemical Transformations When converted into a pyridinium salt, the this compound scaffold can undergo photochemical transformations. The irradiation of N-allylpyridinium perchlorates in a nucleophilic solvent like methanol leads to photosolvation products. researchgate.net Mechanistic studies suggest these reactions proceed via complex rearrangements, potentially involving azabenzvalene intermediates, ultimately leading to the formation of structurally complex aminocyclopentene derivatives. researchgate.net
Metal Complexation The nitrogen atom of the pyridine ring and the double bond of the allyl group in this compound can act as a bidentate ligand, coordinating with various metal ions. acs.org It has been shown to form stable complexes with a number of metals, including platinum(II). acs.org These coordination compounds are of interest in inorganic chemistry and catalysis. acs.org
Grignard Reaction The synthesis of this compound itself is a key transformation, often achieved via a Grignard reaction. In this method, 2-bromopyridine (B144113) is reacted with magnesium to form the Grignard reagent, 2-pyridylmagnesium bromide. researchgate.netresearchgate.net Subsequent reaction with allyl bromide yields this compound. researchgate.netresearchgate.net
The table below provides an overview of these diverse transformations.
Table 2: Summary of Other Chemical Transformations
| Reaction Type | Substrate(s) | Reagents/Conditions | Product Type | Citation |
|---|---|---|---|---|
| C(sp³)–H Allylic Alkylation | 2-picoline, MBH carbonate | Heat, CH₃CN | Allylic functionalized 2-alkylpyridine | beilstein-journals.org |
| Photochemical Transformation | N-allylpyridinium perchlorate | hν, Methanol | Aminocyclopentene derivatives | researchgate.net |
| Metal Complexation | This compound | Metal salts (e.g., Pt(II)) | Metal-ligand complex | acs.org |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-Bromopyridine |
| 2-Picoline |
| Allyl bromide |
| Aminocyclopentene |
| Azabenzvalene |
| Dihydronicotyrine hydrochloride |
| Ethyl bromide |
| Magnesium |
| Methanol |
| Morita–Baylis–Hillman (MBH) carbonates |
| N-allylpyridinium perchlorate |
| Nicotinic acid hydrochloride |
| O-allyl pyridine sulfone |
| Ozone |
| Platinum(II) |
| Pyridine-2-carboxylic acid |
Coordination Chemistry and Ligand Applications of 2 Allylpyridine
Synthesis and Characterization of 2-Allylpyridine Metal Complexes
The synthesis of metal complexes incorporating this compound has been a subject of interest, leading to the preparation of various coordination compounds. These complexes are typically synthesized by reacting this compound with a suitable metal salt in an appropriate solvent.
Complexes with Transition Metals (e.g., Platinum(II), Copper(I), Ruthenium)
Complexes of this compound with several transition metals, including platinum(II), copper(I), and ruthenium(II), have been successfully synthesized and characterized. researchgate.netacs.orgacs.org
Platinum(II) Complexes: The reaction of this compound with potassium tetrachloroplatinate(II) (K2PtCl4) yields platinum(II) complexes. nih.gov The resulting compounds have been characterized using various spectroscopic techniques, including NMR and IR spectroscopy, as well as elemental analysis. nih.gov
Copper(I) Complexes: Copper(I) complexes of this compound have been prepared, often starting from copper(I) halides. researchgate.netacs.org The synthesis can involve the reaction of pyridine (B92270) with copper iodide in an aprotic solvent. jscimedcentral.com These complexes are of interest due to the potential for the copper center to interact with both the nitrogen of the pyridine ring and the olefinic double bond of the allyl group. researchgate.netcapes.gov.br
Ruthenium(II) Complexes: Ruthenium(II) complexes containing this compound can be synthesized through various methods, often involving the substitution of other ligands from a ruthenium precursor. uark.edursc.orgrsc.org For instance, reacting RuCl3·3H2O with appropriate ligands in a suitable solvent like ethylene (B1197577) glycol can lead to the formation of the desired complex. uark.edu
Chelation Behavior of this compound
A key feature of this compound is its ability to act as a chelating ligand, binding to a metal center through both the pyridyl nitrogen atom and the double bond of the allyl group. researchgate.netacs.orglibretexts.org This bidentate coordination creates a stable five-membered chelate ring.
The chelate effect, where a polydentate ligand forms a more stable complex than comparable monodentate ligands, is a significant driving force in the formation of these complexes. libretexts.org The formation of this chelate ring is supported by spectroscopic evidence, particularly infrared (IR) spectroscopy. researchgate.net The absence of the C=C stretching frequency of the free ligand in the IR spectra of the complexes suggests the coordination of the olefinic group to the metal. researchgate.net
Coordination Modes and Spectroscopic Signatures of Ligand Binding
This compound exhibits distinct coordination modes, primarily acting as a bidentate ligand through its nitrogen and the allyl group's π-system. researchgate.netacs.org The binding of the ligand to a metal center is accompanied by characteristic changes in its spectroscopic signatures.
Infrared (IR) spectroscopy is a powerful tool for elucidating the coordination of this compound. A notable spectroscopic signature is the disappearance or significant shift of the C=C stretching vibration of the allyl group upon complexation, indicating the involvement of the double bond in coordination. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy also provides valuable insights into the structure and bonding of these complexes in solution. nih.govnih.gov Changes in the chemical shifts of the protons on the pyridine ring and the allyl group can confirm the coordination to the metal center.
Table 1: Spectroscopic Data for this compound Metal Complexes
| Metal Complex | Spectroscopic Technique | Key Observation | Reference |
| Pt(II)-2-allylpyridine | IR Spectroscopy | Disappearance of C=C stretch | researchgate.net |
| Cu(I)-2-allylpyridine | IR Spectroscopy | Disappearance of C=C stretch | researchgate.net |
| Pt(II)-nitropyrazole | 1H & 195Pt NMR | Characterization of isomers | nih.gov |
Development of this compound-Based Ligands in Organometallic Chemistry
The versatile structure of this compound has served as a foundation for the design and synthesis of more complex and tailored ligands for organometallic chemistry.
Design of P,N-Bridging and Hybrid Ligands
Researchers have incorporated the this compound framework into larger, hybrid ligand systems, such as P,N-bridging ligands. rsc.orgnih.gov These ligands combine the pyridyl nitrogen donor with a phosphorus donor atom, creating a bidentate or polydentate ligand with tunable electronic and steric properties. The synthesis of these hybrid ligands often involves the reaction of a functionalized pyridine derivative with a phosphine-containing reagent. nih.govd-nb.info These P,N ligands have shown promise in various catalytic applications. rsc.org
Organometallic Complexes with η2(N,C)-Coordination
In certain organometallic complexes, this compound and its derivatives can exhibit an η2(N,C)-coordination mode. researchgate.net This involves the coordination of the nitrogen atom and a carbon atom from the allyl group to the metal center, forming a cyclometalated ring. This type of coordination has been observed in complexes of various transition metals and can influence the reactivity and catalytic activity of the metal center. The formation of these complexes can sometimes involve the activation of a C-H bond. researchgate.net
Integration of this compound in Coordination Polymers
The exploration of this compound as a ligand in the construction of coordination polymers—crystalline materials formed by the self-assembly of metal ions and organic bridging ligands—is a subject of scientific inquiry. ajol.infonih.gov The unique structural feature of this compound, possessing both a pyridine nitrogen atom and an allyl group, presents the potential for versatile coordination behaviors.
Early research into the coordination chemistry of this compound laid the foundational understanding of its interaction with metal centers. A seminal study in 1964 reported the synthesis of 1:1 complexes with various metal ions, including copper(I), silver(I), and platinum(II). researchgate.netacs.org Spectroscopic analysis, particularly infrared spectroscopy, suggested that this compound functions as a chelating ligand, coordinating to the metal center through both the pyridine nitrogen and the olefinic double bond of the allyl group. researchgate.net This bidentate coordination is a significant characteristic, as it can influence the geometry and stability of the resulting metal complex.
Further investigations into the coordination of this compound with other transition metals, such as ruthenium, have also demonstrated its role as a chelating N- and O-donor ligand in the formation of discrete mononuclear complexes. acs.org These studies have been instrumental in characterizing the fundamental coordination modes of this compound.
Despite the established ability of this compound to coordinate with various metal ions in a chelating fashion, its application as a bridging ligand to form extended one-, two-, or three-dimensional coordination polymers is not well-documented in the scientific literature. Extensive searches for crystalline coordination polymers or metal-organic frameworks (MOFs) that incorporate this compound as a primary building block have not yielded specific examples of such structures.
While the broader class of pyridine-based ligands is extensively used in the synthesis of coordination polymers, the specific use of this compound for this purpose appears to be an underexplored area of research. nih.govrsc.orgrsc.orgmdpi.commdpi.com The potential for the allyl group to participate in further reactions or to influence the packing of polymeric structures remains a topic for future investigation. The steric and electronic properties of the allyl group may present unique challenges or opportunities in the design and synthesis of novel coordination polymers.
The following table summarizes the known metal complexes of this compound based on available research.
| Metal Ion | Complex Stoichiometry (Ligand:Metal) | Coordination Mode | Reference |
| Copper(I) | 1:1 | Chelating (N, C=C) | researchgate.netacs.org |
| Silver(I) | 1:1 | Chelating (N, C=C) | researchgate.netacs.org |
| Platinum(II) | 1:1 | Chelating (N, C=C) | researchgate.netacs.org |
| Ruthenium(II) | 1:1 | Chelating (N, C=C) | acs.org |
Table 1. Confirmed Metal Complexes of this compound.
Catalytic Applications and Design Considerations for 2 Allylpyridine Derived Catalysts
Role of 2-Allylpyridine as a Ligand in Homogeneous Catalysis
This compound serves as a versatile ligand in homogeneous catalysis, participating in a variety of important chemical transformations. Its unique structure, which combines a coordinating pyridine (B92270) ring with a reactive allyl group, allows for diverse applications in catalyst design.
In the realm of palladium-catalyzed reactions, ligands derived from pyridine play a crucial role. While direct use of this compound as a primary ligand is less common, its derivatives are instrumental. Chiral pyridyl phosphinite and phosphite (B83602) ligands, synthesized from pyridyl alcohols, have been successfully employed in palladium-catalyzed allylic alkylations. For instance, in the alkylation of 1,3-diphenyl-2-propenyl acetate (B1210297) with dimethyl malonate, the stereochemical outcome is influenced by the ligand's structure. The sense of chiral induction with phosphinite ligands, for example, is determined by the absolute configuration of the original carbinol carbon.
Furthermore, the development of catalyst systems for challenging cross-coupling reactions often relies on sophisticated ligand design. For the amidation of five-membered heterocyclic bromides, which are known to be difficult substrates, a bulky biaryl phosphine (B1218219) ligand has proven effective. nih.gov This highlights the importance of sterically demanding and electron-rich ligands in promoting these transformations. nih.gov While not directly this compound, the principles of using substituted pyridines as part of the ligand scaffold are well-established. researchgate.net The pyridine moiety can influence the electronic properties and stability of the palladium catalyst. nih.gov
Research has shown that for many palladium-catalyzed C-N cross-coupling reactions, a limited number of well-designed ligands can provide broad scope and high efficiency. rsc.org Ligands like BrettPhos and RuPhos have demonstrated wide applicability with functionalized aryl and heteroaryl partners. rsc.org This underscores the modular and tunable nature of pyridine-containing ligands in catalyst development. nih.gov
| Reaction Type | Ligand Type | Substrates | Key Finding | Reference |
| Allylic Alkylation | Chiral pyridyl phosphinite | 1,3-diphenyl-2-propenyl acetate, dimethyl malonate | Sense of chiral induction determined by ligand's absolute configuration. | |
| Amidation | Bulky biaryl phosphine | Five-membered heterocyclic bromides, amides | Sterically demanding, electron-rich ligand promotes difficult couplings. nih.gov | nih.gov |
| C-N Cross-Coupling | BrettPhos, RuPhos | Functionalized aryl/heteroaryl halides, amines | Two ligands suffice for a wide scope of reactions. rsc.org | rsc.org |
Hydrogenation is a fundamental chemical reaction that reduces double and triple bonds in hydrocarbons, typically using a catalyst. wikipedia.org While heterogeneous catalysts like platinum, palladium, and nickel are common, homogeneous catalysts offer advantages in terms of selectivity. wikipedia.orglibretexts.org In homogeneous hydrogenation, a metal complex, often containing specific ligands, activates both the hydrogen and the substrate. wikipedia.org
The pyridine moiety is a key component in various ligands used for hydrogenation. For instance, cobalt(II) pincer ligand complexes have been used for the transfer hydrogenation of various olefins using isopropanol (B130326) as a hydrogen source. nih.gov These pincer ligands often feature a central aromatic ring, which can be a pyridine, providing a stable and predictable coordination environment. nih.gov
In the context of asymmetric hydrogenation, chiral ligands are essential for achieving high enantioselectivity. wikipedia.org The design of these ligands is critical, and pyridine-containing structures are prevalent. An early example of this is the rhodium-catalyzed hydrogenation of enamides to produce L-DOPA, which utilized chiral diphosphine ligands. wikipedia.org The development of chiral pyridine-containing ligands remains an active area of research to improve the efficiency and selectivity of hydrogenation reactions for producing valuable chiral molecules.
| Catalyst Type | Hydrogen Source | Substrate Type | Key Feature | Reference |
| Platinum, Palladium, Nickel | Molecular Hydrogen (H₂) | Alkenes, Alkynes | Heterogeneous catalysis for full saturation. wikipedia.orglibretexts.org | wikipedia.orglibretexts.org |
| Lindlar's Catalyst | Molecular Hydrogen (H₂) | Alkynes | Produces cis-alkenes. libretexts.org | libretexts.org |
| Sodium in Ammonia | --- | Alkynes | Produces trans-alkenes. libretexts.org | libretexts.org |
| Cobalt(II) Pincer Complex | Isopropanol | Olefins | Efficient for transfer hydrogenation. nih.gov | nih.gov |
| Rhodium with Chiral Ligands | Molecular Hydrogen (H₂) | Prochiral Substrates | Enables asymmetric hydrogenation. wikipedia.org | wikipedia.org |
Palladium-Catalyzed Reactions
Organocatalytic Activation and Transformation Mechanisms
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. This compound and related structures can be involved in organocatalytic transformations through various activation modes.
A notable mechanism involves the generation of pyridinyl radicals. nih.gov In a photochemical method for the functionalization of pyridines, a dithiophosphoric acid acts as a multi-functional catalyst. nih.gov It first protonates the pyridine, then acts as a single-electron transfer reductant to form a pyridinyl radical, and finally abstracts a hydrogen atom from an allylic C-H bond. nih.gov The resulting pyridinyl and allylic radicals then couple with high regioselectivity. nih.gov This approach offers a distinct pathway for pyridine functionalization compared to classical methods. nih.gov
Another strategy involves the activation of substrates through the formation of iminium or enamine intermediates. mdpi.com While not directly involving this compound as the catalyst, the principles are applicable to reactions where a pyridine derivative might be a substrate or part of a more complex catalytic system. For example, in synergistic catalysis, a palladium catalyst and an amine co-catalyst can work together to enable transformations that are not possible with either catalyst alone. mdpi.com
Furthermore, Brønsted acid catalysis can be used for intramolecular enantioselective S_N2' reactions, where dual activation of the substrate is operative. nih.gov This metal-free allylic alkylation provides access to important heterocyclic structures like 2-vinylpyrrolidines. nih.gov
Catalyst Development for Heterocycle Synthesis
The synthesis of heterocyclic compounds is of great importance in medicinal chemistry and materials science. numberanalytics.commdpi.com Catalyst development for the efficient construction of these rings is a major focus of research.
Metal-catalyzed cyclization reactions are a powerful method for building heterocyclic rings. mdpi.com Transition metal complexes can activate and functionalize substrates to facilitate the formation of various nitrogen-containing heterocycles, including pyridines, imidazoles, and indoles. mdpi.com For example, copper-catalyzed reactions of acetophenones with 1,3-diaminopropane (B46017) provide a direct route to 2-arylpyridines. organic-chemistry.org Similarly, ruthenium-catalyzed oxidative annulation of ketimines with alkynes can yield 1-methylene-1,2-dihydroisoquinolines. dovepress.com
The development of new ligands is crucial for advancing these synthetic methods. For instance, 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands, synthesized from 2-aminopyridine (B139424), have been used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. researchgate.net These ligands demonstrate the utility of building complex heterocyclic structures that can then serve as effective ligands in other catalytic transformations.
Flow chemistry and photocatalysis are also emerging as sustainable and efficient techniques for heterocycle synthesis. numberanalytics.com These methods offer advantages such as improved reaction control, reduced waste, and the ability to use light as an energy source. numberanalytics.com
Chiral Ligand Design for Asymmetric Catalysis
The design of chiral ligands is at the heart of asymmetric catalysis, aiming to control the stereochemical outcome of a reaction. nih.govnih.gov Pyridine-containing scaffolds are a prominent feature in many successful chiral ligands. nih.gov
A key challenge in ligand design is to balance steric and electronic properties to achieve both high reactivity and high enantioselectivity. nih.gov One successful approach involves creating a rigid and tunable chiral pyridine unit (CPU). nih.gov A CPU with a fused-ring framework and a spirocyclic ketal side wall can minimize steric hindrance near the coordinating nitrogen atom while allowing for tuning of the peripheral environment. nih.gov This "double-layer control" concept has led to the development of highly effective chiral 2,2'-bipyridine (B1663995) ligands for nickel- and iridium-catalyzed reactions. nih.gov
The modular synthesis of chiral ligands allows for the systematic variation of their structure. For example, chiral pyridyl alcohols can be used as building blocks to create a variety of C₂-symmetric 2,2'-bipyridines and other ligands. These ligands have been successfully applied in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde (B42025) and in palladium-catalyzed allylic alkylations.
The principle of C₂ symmetry has long been a guiding concept in chiral ligand design, as it can reduce the number of possible diastereomeric transition states and thus enhance enantioselectivity. nih.gov However, non-symmetrical ligands have also proven to be highly effective, sometimes outperforming their C₂-symmetric counterparts. nih.gov The choice between a symmetric and a non-symmetric ligand often depends on the specific reaction mechanism. nih.gov
Applications of 2 Allylpyridine in Advanced Materials Science
Polymeric Materials Incorporating 2-Allylpyridine
The dual functionality of this compound allows for its use as a monomer in polymerization reactions, leading to the creation of polymers with unique characteristics.
Synthesis of Polymers using this compound as a Monomer
The synthesis of polymers using this compound as a monomer can be achieved through various polymerization techniques. The choice of method depends on the desired polymer architecture and properties. Controlled "living" polymerization methods, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, are particularly advantageous. nih.govsigmaaldrich.com These techniques allow for precise control over molecular weight, polydispersity, and the incorporation of functional groups. nih.govsigmaaldrich.com
The polymerization process involves the reaction of the allyl group of the this compound monomer, leading to the formation of a long polymer chain. libretexts.org The pyridine (B92270) ring remains as a pendant group along the polymer backbone, providing sites for further functionalization or coordination with metal ions. The synthesis can be tailored to produce different types of polymers, including homopolymers, copolymers, and block copolymers. researchgate.net
| Polymerization Technique | Key Advantages | Resulting Polymer Architectures |
| Atom Transfer Radical Polymerization (ATRP) | Precise control over molecular weight and architecture. nih.gov | Well-defined homopolymers, block copolymers, star polymers. nih.gov |
| Reversible Addition-Fragmentation Chain Transfer (RAFT) | Applicable to a wide range of functional monomers. nih.gov | Polymers with complex architectures and functionalities. nih.gov |
| Cationic Polymerization | Suitable for monomers with cation-stabilizing groups. libretexts.org | Linear or branched polymers. |
| Anionic Polymerization | Produces highly isotactic polymers with high crystallinity. libretexts.org | Block copolymers. libretexts.org |
This table summarizes various polymerization techniques that can be employed for the synthesis of polymers using monomers like this compound, highlighting the advantages and potential resulting architectures.
Cross-linked Polyethylene (B3416737) Foam Materials
Cross-linked polyethylene (XLPE) foam is a closed-cell material known for its excellent mechanical properties, chemical resistance, and thermal insulation capabilities. foambymail.comseconrubber.compolycell-korea.com The cross-linking process, which can be achieved chemically or physically, enhances the durability, tensile strength, and thermal stability of the polyethylene. atpchem.com While direct incorporation of this compound into the primary XLPE foam structure is not a common industrial practice, the functional pyridine group could theoretically be introduced to the surface of XLPE foams to impart specific properties.
The surface functionalization of XLPE foams could introduce new functionalities. For instance, the pyridine groups could act as binding sites for metal catalysts or as a platform for grafting other functional molecules. This could lead to the development of "smart" foams with applications in catalysis, sensing, or as responsive materials.
Properties of Cross-Linked Polyethylene Foam:
Excellent shock absorption and chemical resistance. seconrubber.com
Fine, uniform, closed-cell structure. polycell-korea.com
Good thermal insulation. polycell-korea.com
High strength-to-weight ratio.
Low water absorption and vapor transmission rate. polycell-korea.com
Hybrid Inorganic-Organic Polymer Systems
Hybrid inorganic-organic polymers combine the distinct properties of both inorganic and organic components into a single material. fraunhofer.dersc.org These systems can be designed at the molecular level to create materials with novel functionalities. google.com The incorporation of this compound into such hybrids can be achieved by utilizing the pyridine ring's ability to coordinate with metal centers in an inorganic network, while the allyl group can participate in organic polymerization.
One approach involves the sol-gel process, where metal alkoxides are hydrolyzed and polycondensed to form an inorganic network. fraunhofer.de If this compound is present, the pyridine nitrogen can coordinate to the metal centers, integrating the organic molecule into the inorganic matrix. Subsequent polymerization of the allyl groups can create an interpenetrating organic polymer network, resulting in a robust hybrid material. These materials can exhibit a combination of properties such as mechanical strength from the inorganic component and flexibility or specific chemical reactivity from the organic polymer. researchgate.net
Light-driven microrobots based on organic semiconductors are an example of the potential of hybrid systems. nih.gov While not specifically mentioning this compound, these systems demonstrate how combining organic polymers with inorganic templates can lead to materials with advanced capabilities. nih.gov
Functional Polymeric Architectures for Specific Applications
Stimulus-responsive polymers, which can change their properties in response to external triggers like pH, temperature, or light, represent a significant area of research. gallei-lab.com The pyridine group in this compound-containing polymers can act as a pH-responsive unit. At low pH, the pyridine nitrogen becomes protonated, leading to changes in the polymer's solubility and conformation. This property can be exploited in applications such as drug delivery systems, where a change in pH triggers the release of a therapeutic agent. mpg.de
Furthermore, the coordinating ability of the pyridine ring can be used to create metallopolymers with interesting catalytic, optical, or electronic properties. By incorporating metal ions into the polymer structure, it is possible to develop materials for applications in catalysis, sensing, and electronics.
Examples of Functional Polymer Architectures:
Medicinal Chemistry and Bioactivity of 2 Allylpyridine Derivatives
2-Allylpyridine as a Synthetic Intermediate for Bioactive Molecules
This compound, a derivative of pyridine (B92270) with an allyl group at the 2-position, serves as a valuable intermediate in the synthesis of more complex and biologically active molecules. ontosight.ai Its unique chemical structure, featuring a reactive allyl group and a pyridine ring, allows for diverse chemical modifications, making it a versatile building block in medicinal chemistry. ontosight.ai The pyridine nucleus itself is a prominent feature in numerous natural products, including alkaloids like nicotine, and vitamins such as niacin and pyridoxine. nih.gov
The adaptability of this compound and its derivatives as both reactants and foundational structures for chemical alterations has significant implications for medicinal chemistry. enpress-publisher.com The incorporation of a pyridine ring can enhance the pharmacological properties of a molecule, in part due to its basicity and ability to improve aqueous solubility. nih.govmdpi.com For instance, nitropyridines, which can be synthesized from precursors like this compound, are convenient and accessible starting materials for a wide array of mono- and polynuclear heterocyclic systems with diverse biological activities, including antitumor and antiviral properties. mdpi.com The strategic use of this compound in synthesis allows for the creation of novel compounds with potential therapeutic applications. ontosight.aienpress-publisher.com
Exploration of Biological Activities of this compound Derivatives
Derivatives of this compound have been investigated for a range of biological activities, demonstrating the therapeutic potential of this class of compounds. ontosight.ai The versatility of the pyridine scaffold allows for the development of molecules with diverse pharmacological profiles.
Antimicrobial Properties (e.g., Antifungal, Antibacterial)
The pyridine scaffold is a key component in many compounds exhibiting antimicrobial properties. nih.gov Its derivatives have shown promise as both antibacterial and antifungal agents.
Antifungal Activity: Research has demonstrated the antifungal potential of 2-allylphenol (B1664045) derivatives, which share structural similarities with this compound derivatives. mdpi.comnih.govresearchgate.net Studies on Botrytis cinerea, a phytopathogenic fungus, revealed that modifications to the functional groups of 2-allylphenol can significantly enhance its antifungal activity. mdpi.comnih.gov For example, replacing the hydroxyl group with a methoxy (B1213986) or acetyl group led to a dramatic increase in mycelial growth inhibition. mdpi.comnih.gov Some of these derivatives exhibited antifungal activity comparable to or better than commercially available fungicides. mdpi.com The mechanism of action appears to involve the inhibition of both the normal and alternative respiratory pathways of the fungus. mdpi.comnih.gov Furthermore, imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives have shown activity against resistant strains of Candida albicans. scirp.org
Antibacterial Activity: Pyridine derivatives have been extensively studied for their antibacterial effects. nih.govnih.gov Several synthesized pyridine compounds have been found to inhibit multidrug-resistant S. aureus (MRSA). nih.gov The antibacterial activity of these derivatives can vary based on the microbial species. nih.gov For example, certain 2-aminopyridine (B139424) derivatives have shown high activity against Gram-positive bacteria like S. aureus and B. subtilis. mdpi.comresearchgate.netnih.gov The structure of the derivative plays a crucial role in its efficacy; for instance, the presence of a cyclohexylamine (B46788) group in one study was linked to its antimicrobial activity. mdpi.com Similarly, pyrazolo[3,4-b]pyridine and thieno[2,3-b]pyridine (B153569) derivatives have demonstrated moderate antibacterial activity against various bacterial species. japsonline.com Hybrid molecules incorporating a pyridine ring, such as sulfaguanidine-pyridine-2-one derivatives, have also shown potent antibacterial activity against multiple pathogens. mdpi.com
Table 1: Antimicrobial Activity of Selected Pyridine Derivatives
| Compound Class | Target Organism(s) | Key Findings | Reference(s) |
|---|---|---|---|
| 2-Allylphenol Derivatives | Botrytis cinerea | Modification of functional groups significantly increases antifungal activity. | mdpi.comnih.gov |
| Imidazo[1,2-a]pyridinyl-1-arylpropenone Derivatives | Candida albicans (resistant strain) | Some derivatives showed significant activity with low MIC values. | scirp.org |
| 2-Aminopyridine Derivatives | S. aureus, B. subtilis | High activity against Gram-positive bacteria. | mdpi.comresearchgate.netnih.gov |
| Pyrazolo[3,4-b]pyridine and Thieno[2,3-b]pyridine Derivatives | B. subtilis, S. aureus, E. coli | Moderate antibacterial activity observed. | japsonline.com |
| Sulfaguanidine-Pyridine-2-one Hybrids | Various bacterial and fungal pathogens | Potent inhibition of bacterial and fungal growth. | mdpi.com |
| N-alkylated pyridine-based organic salts | S. aureus, E. coli | Exhibited antibacterial and antibiofilm activities. | nih.gov |
| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria | Strong antibacterial activity, comparable to linezolid. | frontiersin.org |
Anti-inflammatory and Analgesic Potential
Pyridine derivatives have been identified as promising candidates for the development of anti-inflammatory agents. mdpi.com The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key player in the inflammatory process. mdpi.comnih.gov
Several studies have synthesized and evaluated pyridine-containing heterocyclic compounds for their anti-inflammatory properties. For example, a series of pyrido[2,3-d]pyridazine-2,8-dione derivatives were designed, with one compound showing significant inhibition of ear edema in an in vivo model and dual inhibitory activity against COX-1 and COX-2. rsc.org Similarly, pyrimidine (B1678525) derivatives have demonstrated selective inhibition of COX-2 and antioxidant properties, which contribute to their anti-inflammatory effects. nih.govmdpi.com Hybrid molecules containing a pyridine scaffold have also been investigated. A derivative with a trimethoxy phenyl group attached to the pyridine ring was found to be a potent anti-inflammatory agent. mdpi.com Furthermore, pyrazolopyridine derivatives synthesized from curcumin (B1669340) analogues have shown good anti-inflammatory activities. fip.org
Anticancer Activity and Related Therapeutic Development
The pyridine scaffold is a common feature in many anticancer drugs, and its derivatives continue to be a major focus of cancer research. mdpi.comnih.gov Non-fused pyridines are recognized as important building blocks for the development of new anticancer agents. mdpi.com
Derivatives of pyridine have shown cytotoxic activity against a variety of cancer cell lines. For instance, novel pyranopyridine derivatives exhibited potent anticancer activity against human liver, breast, and colorectal carcinoma cell lines, with some compounds being more effective than the reference drug doxorubicin. researchgate.net Similarly, a series of pyridine, pyrane, and pyrimidine derivatives demonstrated significant in vitro antitumor activities against 59 different human tumor cell lines, including leukemia, melanoma, and lung cancer. nih.gov
The mechanism of action for these anticancer effects can vary. Thieno[2,3-c]pyridine derivatives have been identified as potential Hsp90 inhibitors, inducing cell cycle arrest and cell death in cancer cells. mdpi.com Pyridine-urea hybrid compounds have been designed as VEGFR2 inhibitors, a key target in angiogenesis. mdpi.com Other pyridine-fused heterocyclic rings like imidazopyridine and pyrazolopyridines have also shown promise as anticancer agents. nih.gov The development of these compounds often involves strategies like molecular hybridization to enhance selectivity and reduce side effects. mdpi.com
Table 2: Anticancer Activity of Selected Pyridine Derivatives
| Compound Class | Cancer Cell Line(s) | Mechanism of Action (if known) | Reference(s) |
|---|---|---|---|
| Pyranopyridine Derivatives | Hep-G2, MCF-7, Caco-2, HCT116 | Not specified | researchgate.net |
| Pyridine, Pyrane, and Pyrimidine Derivatives | 59 human tumor cell lines | Not specified | nih.gov |
| Thieno[2,3-c]pyridine Derivatives | HSC3, T47D, RKO | Hsp90 inhibition, G2 phase arrest | mdpi.com |
| Pyridine-Urea Hybrids | MCF7, HCT116 | VEGFR2 inhibition | mdpi.com |
| Pyrrolidone Derivatives with 3,4,5-trimethoxyphenyl moiety | A549 (lung cancer) | Not specified | mdpi.com |
Antioxidant, Antiglycation, Antiviral, and Anticonvulsant Effects
Antioxidant Activity: Many pyridine derivatives have demonstrated significant antioxidant properties. Dihydropyridine (B1217469) derivatives, which are structurally related to the biological reducing agent NADH, have been evaluated for their ability to scavenge free radicals. gavinpublishers.com Studies have shown that the presence of electron-donating groups on the aromatic ring of these compounds enhances their antioxidant activity. gavinpublishers.com Pyridine-based chalcones have also been synthesized and evaluated, with some derivatives showing potent antioxidant activity in various assays. nih.gov The antioxidant properties of these compounds are often linked to their anti-inflammatory effects. mdpi.com
Antiviral Activity: The pyridine scaffold is present in several antiviral drugs. nih.gov For example, certain 2-pyridinone derivatives have been synthesized and evaluated as HIV-1 specific reverse transcriptase inhibitors. nih.gov
Anticonvulsant Activity: Pyrrolidine derivatives, which can be conceptually linked to the broader class of nitrogen-containing heterocycles that includes pyridine, have been noted for their anticonvulsant properties. nih.gov
Drug Discovery and Development Featuring Pyridine Scaffolds
The pyridine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. rsc.orgrsc.org This versatility has made it a cornerstone in the design and discovery of new drugs. enpress-publisher.comnih.gov
The adaptability of the pyridine ring allows for extensive structural modifications, enabling the fine-tuning of physicochemical properties and biological activity. rsc.org This has led to the development of a wide range of FDA-approved drugs containing a pyridine moiety for treating various diseases, including infectious diseases, inflammation, and cancer. nih.govrsc.org
Modern drug discovery often employs strategies like molecular hybridization, where the pyridine scaffold is combined with other pharmacophoric moieties to create hybrid molecules with improved activity, selectivity, and pharmacokinetic profiles. mdpi.com The use of computational tools, such as molecular docking, further aids in the rational design of new pyridine-based drug candidates. fip.orgmdpi.com The continuous exploration of pyridine and its derivatives in drug discovery is expected to yield a larger share of novel therapeutic agents in the coming years. rsc.orgrsc.org
Spectroscopic Characterization and Advanced Analytical Methodologies
Mass Spectrometry for Structural Elucidation of 2-Allylpyridine and its Complexes
Mass spectrometry is a powerful analytical tool for determining the molecular weight and elucidating the structure of this compound and its complexes. mdpi.com In electron-ionization mass spectrometry, the fragmentation pattern of this compound and its metal complexes provides valuable information about their composition and bonding. ysu.edu The technique can distinguish between different compounds in a mixture when coupled with separation methods like gas chromatography. whitman.edu
Tandem mass spectrometry (MS/MS) offers more detailed structural information by fragmenting selected precursor ions to analyze their constituent parts. mdpi.comlcms.cz This is particularly useful for characterizing the structure of complex molecules and reaction products. rfi.ac.ukpsu.edu High-resolution mass spectrometry can determine the elemental composition of a molecule with high accuracy, further aiding in its identification. mdpi.com
Table 1: Key Mass Spectrometry Techniques for this compound Analysis
| Technique | Information Provided | Reference |
|---|---|---|
| Electron-Ionization Mass Spectrometry | Molecular weight and fragmentation patterns of this compound and its salts/complexes. | ysu.edu |
| Tandem Mass Spectrometry (MS/MS) | Detailed structural information through fragmentation of selected ions. | mdpi.comlcms.cz |
| High-Resolution Mass Spectrometry (HRMS) | Accurate molecular weight and elemental composition. | mdpi.com |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in characterizing the chemical bonds and functional groups within this compound. fiveable.mestellarnet.us
IR and Raman spectra provide a molecular "fingerprint" by detecting the characteristic vibrational frequencies of different bonds. solubilityofthings.commegalecture.com For this compound, these techniques can identify the vibrations associated with the pyridine (B92270) ring and the allyl group.
The pyridine ring exhibits characteristic C-H stretching vibrations typically above 3000 cm⁻¹ and C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. uc.edulibretexts.org The allyl group shows distinctive C-H stretching frequencies for the sp² and sp³ hybridized carbons, as well as a C=C stretching vibration around 1640 cm⁻¹. uc.edulibretexts.org
Raman spectroscopy is particularly sensitive to non-polar bonds and provides complementary information to IR spectroscopy. fiveable.me The position, intensity, and number of Raman-active modes can be used to determine molecular symmetry and bond strengths. fiveable.mestellarnet.us
Table 2: Characteristic Vibrational Frequencies for this compound Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | References |
|---|---|---|---|
| Pyridine Ring | Aromatic C-H Stretch | 3000 - 3100 | uc.edulibretexts.org |
| C=C and C=N Stretch | 1400 - 1600 | uc.eduresearchgate.net | |
| Allyl Group | =C-H Stretch | 3020 - 3100 | libretexts.org |
| Alkyl C-H Stretch | 2850 - 3000 | uc.edulibretexts.org |
This is an interactive table. Click on the headers to sort.
The ability of IR and Raman spectroscopy to provide real-time data makes them invaluable for monitoring the progress of chemical reactions involving this compound. solubilityofthings.comrsc.org By tracking the disappearance of reactant peaks and the appearance of product peaks, chemists can gain insights into reaction kinetics and mechanisms. solubilityofthings.comanton-paar.com For instance, changes in the vibrational bands of the allyl group or the pyridine ring can indicate their participation in a reaction.
Raman spectroscopy is also employed to study the interaction of this compound with surfaces, such as in catalysis or on electrodes. dbc.wroc.plresearchgate.net Surface-enhanced Raman spectroscopy (SERS) can significantly amplify the signal of adsorbed molecules, providing detailed information about their orientation and bonding to the surface. libretexts.org
Elucidation of Chemical Bonds and Functional Groups
Electronic Spectroscopy: UV-Visible and Fluorescence Spectroscopy
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy states. technologynetworks.com The UV-Vis spectrum of this compound is characterized by absorption bands arising from π-π* transitions within the pyridine ring and n-π* transitions involving the nitrogen lone pair. The position and intensity of these absorptions can be influenced by the solvent and by complexation with metal ions. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and conformational analysis of this compound in solution. organicchemistrydata.org Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom.
In the ¹H NMR spectrum of this compound, distinct signals are observed for the protons on the pyridine ring and the allyl group. The chemical shifts and coupling constants of these protons provide information about their connectivity and spatial relationships.
The ¹³C NMR spectrum gives direct insight into the carbon skeleton of the molecule, with each unique carbon atom producing a separate signal. bhu.ac.in The chemical shifts in the ¹³C NMR spectrum are indicative of the hybridization and electronic environment of the carbon atoms.
Advanced NMR techniques, such as 2D-EXSY, can be used to study dynamic processes like conformational isomerism. rsc.org For molecules with restricted bond rotation, NMR can reveal the presence of different conformers and the energy barriers for their interconversion. copernicus.org The Nuclear Overhauser Effect (NOE) provides information about the through-space proximity of protons, which is crucial for determining the three-dimensional structure and conformation of molecules. organicchemistrydata.org
Table 3: List of Compounds
| Compound Name |
|---|
| This compound |
| Pyridine |
| 1,2-dichloroethane |
| 1,3-dibromopropane |
| Methanol (B129727) |
| Methane |
| Acetic anhydride |
| Valeric anhydride |
| Cyclohex-2-en-1-one |
| Furfural |
| Xanthates |
| Pyrite |
| Chalcopyrite |
| Sphalerite |
| Marmatite |
| Galena |
| 2-Acetylpyridine |
| 2-(Naphthalen-2-yl)pyridine |
| 2-Phenylquinoline |
| 2-(4-Iodophenyl)quinoline |
| 2-(Naphthalen-2-yl)quinoline |
| 2-(4-Fluorophenyl)quinoline |
| 2-(1-((tert-Butyldimethylsilyl)oxy)allyl)pyridine |
| 2-((2,6-Me2-C6H3)NC(i-Pr))C5H4N |
| (E)-(3,3'-(diazene-1,2-diyl)bis(3,1-phenylene))bis(diphenylmethanol) |
Theoretical and Computational Investigations of 2 Allylpyridine
Quantum Chemical Calculations (e.g., DFT) on Electronic Structure and Reactivity
Quantum chemical methods, with Density Functional Theory (DFT) being a prominent example, are powerful for elucidating the electronic structure and inherent reactivity of 2-allylpyridine. numberanalytics.comscirp.org DFT strikes an effective balance between computational accuracy and resource requirements, making it well-suited for molecules of this size. researchgate.net
DFT calculations are used to determine fundamental electronic properties. ekb.eg The distribution of electrons within the molecule, for instance, can be analyzed to identify sites susceptible to electrophilic or nucleophilic attack. Key to understanding reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The energy gap between these frontier orbitals (HOMO-LUMO gap) is a critical indicator of a molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. scirp.org
Furthermore, conceptual DFT provides a framework to calculate global reactivity descriptors. researchgate.net These indices, such as chemical hardness (resistance to change in electron distribution), chemical potential (electron escaping tendency), and the global electrophilicity index (propensity to accept electrons), quantify the molecule's reactive nature. ekb.egresearchgate.net These theoretical tools are vital for predicting how this compound will behave in different chemical environments. ekb.eg
| Property | Description |
|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. scirp.org |
| Chemical Hardness (η) | Measures resistance to deformation or change in electron density. scirp.org |
| Chemical Potential (µ) | Represents the escaping tendency of electrons from a system. researchgate.net |
| Electrophilicity Index (ω) | Quantifies the ability of a molecule to accept electrons. ekb.eg |
Modeling of Reaction Mechanisms and Transition States
Computational modeling is essential for investigating the step-by-step pathways of chemical reactions involving this compound. unizin.org By calculating the energy profiles of reaction coordinates, researchers can map out the entire mechanism, including the identification of short-lived intermediates and high-energy transition states. dalalinstitute.com
A transition state is a specific, high-energy configuration that a molecule must pass through to transform from reactant to product. dalalinstitute.commasterorganicchemistry.com Characterizing these fleeting structures is a primary goal of reaction modeling, as the energy of the transition state (the activation barrier) determines the reaction rate. unizin.org DFT and other ab initio methods are frequently employed to locate the geometry of transition states and calculate their energies.
For reactions involving this compound, such as metal-catalyzed hydroformylation or substitution reactions, computational models can predict the most favorable pathway. unizin.org These models help explain regioselectivity and stereoselectivity by comparing the activation energies of different possible routes. The analysis of the reaction's potential energy surface reveals whether a reaction is exothermic or endothermic and identifies the rate-limiting step. unizin.org
Conformational Analysis and Molecular Dynamics Simulations
The structural flexibility of this compound, particularly the rotation around the single bond connecting the allyl group to the pyridine (B92270) ring, allows it to adopt various spatial arrangements known as conformations. Conformational analysis aims to identify these different structures and determine their relative stability. biorxiv.org Computational methods can systematically explore the potential energy surface of the molecule to find low-energy, stable conformers.
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. nih.gov By solving the classical equations of motion for the atoms, MD simulations generate a trajectory that reveals how the molecule moves, vibrates, and changes its conformation. researchgate.net This approach is invaluable for understanding how the molecule behaves in different environments, such as in a solvent or when interacting with a biological target or catalyst. researchgate.netmdpi.com MD, sometimes combined with techniques like Principal Component Analysis (PCA), can identify large-scale collective motions and conformational substates that are functionally important. nih.gov
Prediction of Spectroscopic Properties
Computational chemistry provides powerful methods for predicting the spectroscopic properties of molecules, which serves as a crucial link between theory and experiment. mdpi.com Calculating spectra for a proposed structure and comparing it to experimental data is a standard method for structural verification. nih.govniscpr.res.in
Future Perspectives and Emerging Research Directions
Synergistic Approaches in Synthesis and Catalysis
The field of chemical synthesis is continually evolving, with a significant push towards developing more efficient and selective reactions. Synergistic catalysis, a strategy where two or more catalysts work in concert to facilitate a single chemical transformation, has emerged as a powerful tool. nih.govprinceton.edursc.org This approach allows for the simultaneous activation of both a nucleophile and an electrophile by distinct catalysts, leading to new and previously unattainable chemical transformations, improved reaction efficiencies, and enhanced stereocontrol. nih.govprinceton.edu
In the context of 2-allylpyridine and its derivatives, synergistic catalysis holds considerable promise. For instance, the combination of transition metal catalysis with organocatalysis could enable novel methods for the functionalization of the pyridine (B92270) ring or the allyl group. nih.gov Research in this area could explore the merger of palladium catalysis, known for its role in allylic alkylations, with other catalytic cycles to achieve direct and enantioselective modifications of this compound. princeton.edu The development of such synergistic catalytic systems would not only streamline the synthesis of complex pyridine-containing molecules but also open avenues for creating novel compounds with unique properties.
Furthermore, the concept of synergistic catalysis extends to combining different catalytic modes, such as C-H bond activation and visible-light photocatalysis. beilstein-journals.org This dual approach allows for the activation of distinct coupling partners through fundamentally different mechanisms, which can then be interconnected to form the desired products under mild conditions. beilstein-journals.org Applying this to this compound could lead to innovative and sustainable methods for its synthesis and derivatization, reducing the reliance on pre-functionalized starting materials and harsh reaction conditions.
A notable example of synergistic catalysis involves the redox-neutral, [3+3]-type condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes, which is catalyzed by a copper(I) salt and a secondary ammonium (B1175870) salt. organic-chemistry.org This method allows for the modular synthesis of a variety of substituted pyridines under mild conditions with a broad tolerance for different functional groups. organic-chemistry.org Adapting such methodologies for the specific synthesis or modification of this compound could be a fruitful area of future research.
Novel Applications in Smart Materials and Sensing Technologies
Smart materials, which can respond to external stimuli such as temperature, pH, light, or electric and magnetic fields, are at the forefront of materials science innovation. jpdent.orgbassetti-group.com These materials have the potential to revolutionize various industries, from automotive and aerospace to electronics and healthcare. bassetti-group.com The unique chemical structure of this compound, featuring a reactive allyl group and a coordinating pyridine ring, makes it an intriguing building block for the development of novel smart materials.
The pyridine moiety can act as a binding site for metal ions or as a pH-responsive component, while the allyl group offers a site for polymerization or cross-linking. This dual functionality could be harnessed to create polymers and materials that exhibit tailored responses to specific environmental changes. For example, incorporating this compound into a polymer backbone could lead to materials that change their shape, color, or conductivity in response to changes in pH or the presence of certain metal ions. jpdent.org
In the realm of sensing technologies, there is a growing demand for highly sensitive and selective sensors for applications ranging from environmental monitoring to medical diagnostics. nsf.gov The development of wearable and miniaturized sensing technologies is a particularly active area of research. mdpi.comrsc.org this compound and its derivatives could serve as key components in the fabrication of such sensors. The pyridine nitrogen can be utilized for its coordinating properties to bind to specific analytes, while the allyl group can be used to anchor the molecule to a sensor surface or to participate in a signal-generating reaction.
For instance, a sensor for detecting specific metal ions could be designed by immobilizing a this compound derivative on an electrode surface. The binding of the target metal ion to the pyridine ring would cause a measurable change in the electrochemical properties of the sensor. Similarly, cellulose-based biosensors, which utilize materials like nanocellulose for the detection of small molecules, macromolecules, and cells, could potentially incorporate this compound derivatives to enhance their selectivity and sensitivity. mdpi.com Research is ongoing to develop innovative chemical microsensors for real-time monitoring of water pollutants and portable quantum-enhanced sensors for identifying bioaerosols. nsf.gov
Targeted Drug Design and Medicinal Chemistry Advancements
The pyridine scaffold is a well-established and highly significant heterocycle in the field of drug design, with numerous approved pharmaceuticals containing this ring system. dovepress.com Pyridine derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. dovepress.comontosight.ai The unique structural features of this compound make it a valuable starting point for the design and synthesis of novel therapeutic agents.
The process of drug discovery often involves a "hit to lead" stage, where initial screening hits are optimized to identify promising lead compounds with improved potency and pharmacokinetic properties. wikipedia.org this compound can serve as a versatile scaffold in this process. The allyl group provides a handle for introducing various functional groups and modifying the molecule's shape and lipophilicity, which can influence its binding affinity to a biological target and its metabolic stability. wikipedia.org
Recent advancements in drug discovery include the development of new therapeutic modalities like PROTACs (Proteolysis Targeting Chimeras), which are designed to degrade specific proteins associated with disease. wisc.edu These bifunctional molecules consist of a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase, leading to the target's degradation. wisc.edu The modular nature of this compound could be exploited in the design of novel PROTACs or other targeted therapies.
Furthermore, the development of multi-target drugs, which can simultaneously interact with multiple biological targets, is a promising strategy for treating complex diseases like cancer. plos.org The pyridine ring of this compound can be functionalized to interact with one target, while the allyl group can be modified to bind to another, offering a pathway to creating such multi-target agents. Structure-activity relationship (SAR) studies on derivatives of this compound are crucial for optimizing their biological activity and developing them into clinically viable drug candidates. nih.gov
Development of Sustainable and Green Chemistry Methodologies
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govacs.org These principles are increasingly being applied in both academic research and industrial manufacturing to create more environmentally friendly and economically viable chemical syntheses. nih.gov The development of sustainable methodologies for the synthesis and application of this compound is a key area for future research.
One of the core principles of green chemistry is the maximization of atom economy, which seeks to incorporate the maximum amount of starting materials into the final product, thereby minimizing waste. acs.org Future synthetic routes to this compound should be designed with high atom economy in mind. This can be achieved through the use of catalytic reactions, which often require only small amounts of catalyst to produce large quantities of product, and by designing reactions that avoid the use of protecting groups and other auxiliary substances. nih.govacs.org
The use of greener solvents is another important aspect of sustainable chemistry. Traditional organic solvents are often volatile, toxic, and environmentally harmful. nih.gov Research into alternative reaction media, such as water, supercritical fluids, or ionic liquids, for the synthesis of this compound could significantly reduce the environmental impact of its production. nih.gov Solvent-free reactions, where the reactants themselves act as the solvent, represent an even more sustainable approach. mdpi.com
Q & A
Basic: What are the recommended synthetic routes for 2-allylpyridine, and how can purity be optimized?
Answer:
this compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For instance, allylation of 2-pyridylmagnesium bromide with allyl halides in anhydrous THF under inert conditions yields the product. Purification can be achieved through fractional distillation or column chromatography using silica gel (eluent: ethyl acetate/hexane, 3:7). Purity (>95%) should be confirmed via GC-MS or HPLC, with residual solvents quantified via ¹H NMR . Safety protocols, including glovebox use and fume hoods, are critical due to pyridine derivatives’ volatility and toxicity .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Answer:
Characterization requires a multi-technique approach:
- ¹H/¹³C NMR : To confirm allyl group integration (e.g., vinyl protons at δ 5.0–6.0 ppm) and pyridine ring structure.
- FT-IR : Peaks at ~1600 cm⁻¹ (C=N stretching) and ~3050 cm⁻¹ (C-H aromatic).
- Mass Spectrometry : Molecular ion peak at m/z 119 (C₈H₉N⁺).
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3%).
For novel derivatives, X-ray crystallography is recommended to resolve stereochemical ambiguities .
Advanced: How should researchers address contradictory data in this compound reaction mechanisms?
Answer:
Contradictions (e.g., unexpected regioselectivity in allylic substitutions) require:
- Computational Modeling : DFT calculations (e.g., Gaussian 16) to map transition states and compare activation energies.
- Isotopic Labeling : Use deuterated reagents to trace reaction pathways.
- Kinetic Studies : Monitor intermediate formation via in-situ FT-IR or UV-Vis spectroscopy.
- Peer Validation : Cross-check methods with independent labs to rule out procedural artifacts .
Advanced: What methodologies are suitable for assessing this compound’s toxicity in biological systems?
Answer:
Despite limited ecotoxicological data ( ), researchers can:
- In Vitro Assays : Use HepG2 or HEK293 cells to measure IC₅₀ values via MTT assays.
- Ames Test : Evaluate mutagenicity with Salmonella typhimurium strains TA98/TA100.
- Zebrafish Embryotoxicity : Monitor developmental abnormalities (e.g., heart malformations) at 24–72 hpf.
- Metabolite Profiling : LC-MS/MS to identify toxic intermediates (e.g., epoxides) .
Basic: How can researchers ensure reproducibility in this compound-based experiments?
Answer:
- Detailed Protocols : Specify reaction conditions (temperature, solvent purity, catalyst loading) in supplementary data.
- Batch Consistency : Use freshly distilled solvents and standardize reagent sources.
- Negative Controls : Include blank reactions to confirm product specificity.
- Data Archiving : Share raw spectra and chromatograms in open-access repositories (e.g., Zenodo) .
Advanced: What strategies resolve low yields in this compound functionalization reactions?
Answer:
Low yields may stem from steric hindrance or competing side reactions. Solutions include:
- Catalyst Optimization : Screen Pd-based catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) for cross-coupling efficiency.
- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
- Microwave-Assisted Synthesis : Reduce reaction time and byproduct formation.
- Protecting Groups : Temporarily block reactive pyridine nitrogen with Boc groups .
Basic: What safety precautions are critical when handling this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to prevent inhalation of vapors.
- Spill Management : Neutralize with activated carbon or vermiculite; avoid water to prevent dispersion.
- Waste Disposal : Collect in sealed containers labeled “halogenated organics” for incineration .
Advanced: How can computational tools predict this compound’s environmental persistence?
Answer:
In the absence of experimental degradation data ( ):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
